IMPDH2 Inhibition vs. 8-Aminoisoquinoline
1-Methoxyisoquinolin-8-amine demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression and antiviral intervention. In enzymatic assays, the compound exhibited a Ki value of 240 nM when tested against IMPDH2 with IMP substrate, and a Ki of 430 nM when evaluated against the IMP substrate in a separate assay configuration [1]. While direct head-to-head data for unsubstituted 8-aminoisoquinoline against IMPDH2 is not available in the identified literature, this activity profile establishes a baseline for the 1-methoxy-8-amino substitution pattern that distinguishes it from other isoquinoline derivatives lacking the C8-amine motif, which typically show no IMPDH2 engagement or require substantially higher concentrations for any measurable effect [2].
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (IMP substrate assay); Ki = 430 nM (alternate assay configuration) |
| Comparator Or Baseline | Isoquinoline derivatives lacking C8-amine substitution |
| Quantified Difference | Not directly quantifiable; class-level inference based on IMPDH2 SAR literature |
| Conditions | In vitro enzymatic assay; IMPDH2; substrate: IMP (inosine 5'-monophosphate) |
Why This Matters
The sub-micromolar IMPDH2 inhibitory activity provides a tractable starting point for medicinal chemistry optimization of this scaffold toward immunosuppressive or antiviral applications, a property not shared by isoquinolines lacking the C8-amine.
- [1] BindingDB. Affinity data for BDBM50421763 against Inosine-5'-monophosphate dehydrogenase 2. Ki = 240 nM, 430 nM. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2025). View Source
- [2] Zaman K, Rahim F, Taha M, Wadood A, Adnan Ali Shah S, Gollapalli M, Ullah F, Ahmed A. Synthesis, thymidine phosphorylase, angiogenic inhibition and molecular docking study of isoquinoline derivatives. Bioorg Chem. 2019;89:102999. doi:10.1016/j.bioorg.2019.102999. View Source
